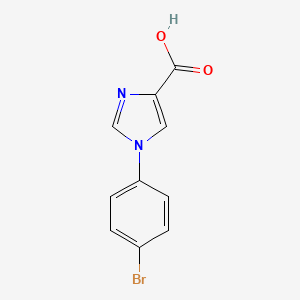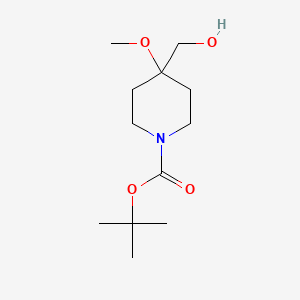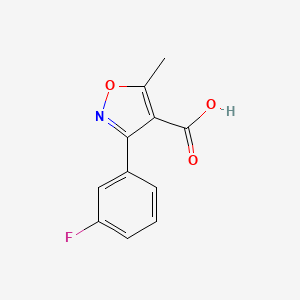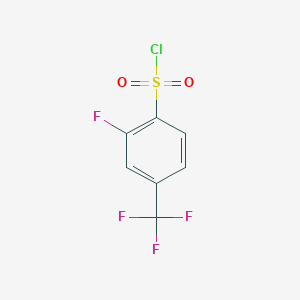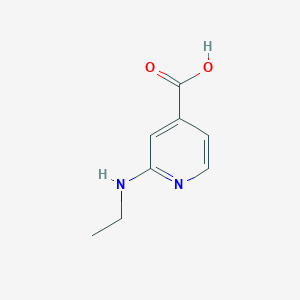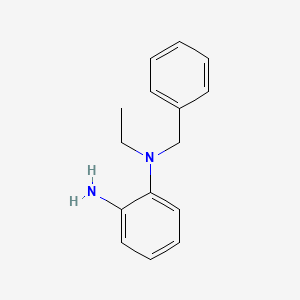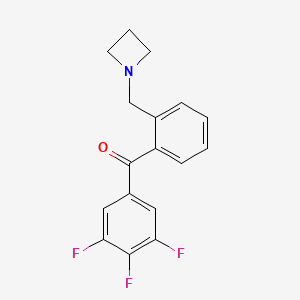
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as β-lactams, are a class of compounds that have garnered significant interest due to their biological activities, particularly as antibacterial and antitumor agents .
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are potent antiproliferative compounds. These compounds were synthesized using structure-activity relationship studies, which led to the discovery of compounds with significant activity against breast cancer cells. Similarly, paper discusses the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-oxo-4-trifluoromethyl-β-lactams, showcasing their utility as building blocks in organic synthesis. Paper details a two-step synthesis of 2-azetidinones from 2-aminobenzothiazole and various aromatic aldehydes, further highlighting the versatility of azetidinone synthesis.
Molecular Structure Analysis
The molecular structure of azetidinones plays a crucial role in their biological activity. X-ray crystallography studies, as mentioned in paper , indicate the importance of the torsional angle between phenyl rings in the azetidinone structure for antiproliferative activity. The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. This insight into the molecular structure is vital for the design of new compounds with enhanced biological effects.
Chemical Reactions Analysis
Azetidinone derivatives undergo various chemical reactions that are essential for their synthesis and modification. Paper explores reactions such as Michael additions, electrophilic additions, and cycloadditions, which allow access to a broad variety of mono- and spirocyclic 4-CF3-β-lactams. These reactions are crucial for the development of CF3-functionalized target structures with potential biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. While the papers provided do not directly discuss the physical and chemical properties of "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone," they do provide insights into the properties of related compounds. For example, the cytotoxic activity of certain azetidinones is related to their stereochemistry and substituents, as shown in paper . The antibacterial activity of azetidinone derivatives, as reported in papers and , is also a significant property that is influenced by the chemical structure of these compounds.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
A study on the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds with structures similar to 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone, highlighted their potent antiproliferative properties. These compounds have shown to inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis in breast cancer cells, making them promising candidates for anticancer therapy (Thomas F. Greene et al., 2016).
Antimicrobial and Antitubercular Activities
Research on novel trihydroxy benzamido azetidin-2-one derivatives revealed their significant antimicrobial and antitubercular activities. Compounds with chlorophenyl and 4-dimethyl amino phenyl groups showed comparable minimum inhibitory concentration (MIC) values to standard drugs like isoniazid against tuberculosis bacteria, indicating their potential as new antimicrobial and antitubercular agents (K. Ilango & S. Arunkumar, 2011).
Synthesis of Complex Heterocyclic Structures
Studies have also explored the synthesis of cytotoxic 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, highlighting their anticancer effects across a wide range of cancer cell cultures. This research underscores the versatility of azetidinone derivatives in synthesizing compounds with significant biological activities, thus opening avenues for the development of new anticancer drugs (G. Veinberg et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISJLJOSNBTJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643732 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898755-38-9 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

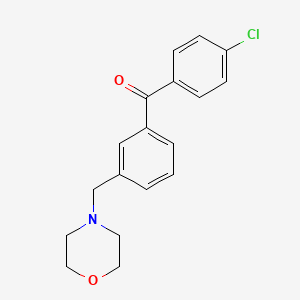
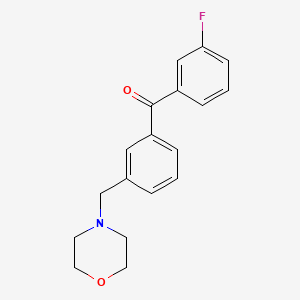
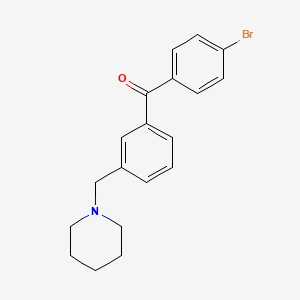
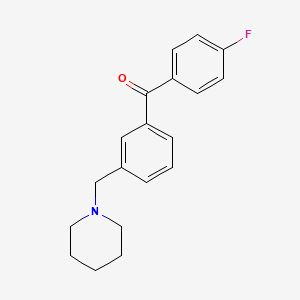
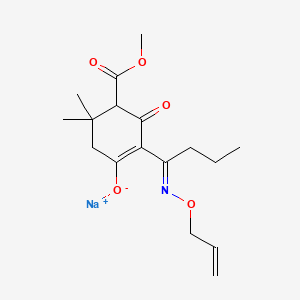
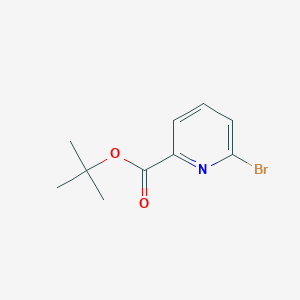
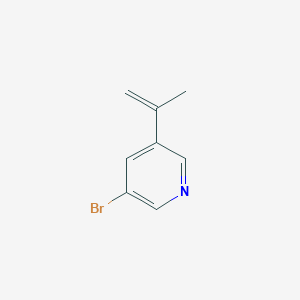
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
